molecular formula C13H21NO B13885280 2-(Aminomethyl)-4,6-dipropylphenol

2-(Aminomethyl)-4,6-dipropylphenol

Cat. No.: B13885280
M. Wt: 207.31 g/mol
InChI Key: WLGAXACUKYLTQN-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4,6-dipropylphenol is an organic compound characterized by the presence of an aminomethyl group attached to a phenol ring, which is further substituted with two propyl groups at the 4 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4,6-dipropylphenol typically involves the following steps:

    Starting Material: The synthesis begins with a phenol derivative, such as 4,6-dipropylphenol.

    Aminomethylation: The phenol derivative undergoes aminomethylation, where an aminomethyl group is introduced. This can be achieved using formaldehyde and ammonia or a primary amine under acidic conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the aminomethylation reaction under controlled temperature and pressure conditions.

    Catalysts: Employing catalysts to enhance the reaction rate and yield.

    Continuous Processing: Implementing continuous processing techniques to ensure consistent production and high efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4,6-dipropylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aminomethyl group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Amines or alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-(Aminomethyl)-4,6-dipropylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4,6-dipropylphenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways: It may influence various biochemical pathways, such as oxidative stress pathways or signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)phenol: A simpler analog without the propyl groups.

    4,6-Dipropylphenol: Lacks the aminomethyl group but shares the propyl substitutions.

    2-(Aminomethyl)-4-propylphenol: Contains only one propyl group.

Uniqueness

2-(Aminomethyl)-4,6-dipropylphenol is unique due to the combination of its aminomethyl group and two propyl groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-(aminomethyl)-4,6-dipropylphenol

InChI

InChI=1S/C13H21NO/c1-3-5-10-7-11(6-4-2)13(15)12(8-10)9-14/h7-8,15H,3-6,9,14H2,1-2H3

InChI Key

WLGAXACUKYLTQN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C(=C1)CN)O)CCC

Origin of Product

United States

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